molecular formula C10H10OS2 B7871132 5-Methyl-2-thienyl-(3-thienyl)methanol

5-Methyl-2-thienyl-(3-thienyl)methanol

Cat. No.: B7871132
M. Wt: 210.3 g/mol
InChI Key: UHOODPXGLJKXAL-UHFFFAOYSA-N
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Description

5-Methyl-2-thienyl-(3-thienyl)methanol is a synthetic thienyl derivative of interest in medicinal chemistry and anticancer research. Compounds featuring the thienyl nucleus have attracted significant scientific attention due to their diverse therapeutic potential, which includes serving as core structures for various cancer growth inhibitors . Preliminary research on structurally similar molecules, such as di(3-thienyl)methanol, has demonstrated promising biological activity. These related compounds have been shown to induce cell death and inhibit proliferation in cancer cell lines, such as T98G brain cancer cells, through mechanisms that may include growth inhibition, disruption of clonogenic capacity, and induction of cytogenetic damage like micronuclei formation . The specific activity and mechanism of action for this compound should be confirmed through experimental studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylthiophen-2-yl)-thiophen-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS2/c1-7-2-3-9(13-7)10(11)8-4-5-12-6-8/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOODPXGLJKXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Methyl 2 Thienyl 3 Thienyl Methanol and Its Molecular Scaffolds

Established Synthetic Routes to Thienylmethanol Derivatives

Traditional synthetic strategies for thienylmethanol derivatives primarily rely on two key transformations: the reduction of a corresponding ketone and the addition of a nucleophile to a carbonyl compound. These methods are well-established and offer reliable pathways to the desired alcohol products.

Reduction-Based Approaches to Alcohol Functionalities

A common and straightforward method for the synthesis of diarylmethanols is the reduction of the corresponding diaryl ketone. In the context of 5-Methyl-2-thienyl-(3-thienyl)methanol, this would involve the initial synthesis of 5-methyl-2-thienyl 3-thienyl ketone, followed by its reduction to the secondary alcohol.

The precursor ketone can be synthesized through various methods, including Friedel-Crafts acylation or the use of organometallic reagents. Once the ketone is obtained, it can be reduced to the desired methanol (B129727) using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These hydride reagents are effective for the reduction of aldehydes and ketones to their corresponding alcohols. libretexts.org The choice between these reagents often depends on the presence of other functional groups in the molecule, with NaBH₄ being a milder and more selective reducing agent. libretexts.org The general scheme for this approach is the reduction of an alpha,beta-unsaturated ketone. youtube.com

For instance, the reduction of di-2-thienyl ketone to di-2-thienyl methanol can be readily achieved. While specific yield data for the reduction of 5-methyl-2-thienyl 3-thienyl ketone is not extensively reported, the reduction of similar aromatic ketones is typically efficient and high-yielding.

Carbonyl Condensation and Nucleophilic Addition Reactions

Nucleophilic addition of an organometallic reagent to a carbonyl compound is one of the most fundamental and widely used methods for carbon-carbon bond formation and the synthesis of alcohols. sigmaaldrich.comlookchem.com For the synthesis of this compound, this approach involves the reaction of a thienyl-based organometallic species with a thiophene (B33073) carboxaldehyde.

Specifically, the synthesis can be envisioned through two primary disconnection pathways:

Route A: The Grignard reaction of 3-thienylmagnesium bromide with 5-methyl-2-thiophenecarboxaldehyde (B81332).

Route B: The reaction of 5-methyl-2-thienylmagnesium bromide with 3-thiophenecarboxaldehyde.

The Grignard reagents are typically prepared from the corresponding bromothiophenes and magnesium metal. However, the formation of 3-thienylmagnesium bromide can be challenging, and often, the corresponding organolithium reagent, generated via halogen-metal exchange with a reagent like n-butyllithium (n-BuLi), is used as an alternative. researchgate.net A study on the synthesis of di(3-thienyl)methanol utilized n-butyllithium to generate the 3-thienyl nucleophile from 3-bromothiophene, which then reacted with ethyl formate (B1220265) to yield the desired product in 88% yield. researchgate.net This demonstrates the feasibility of using organolithium reagents for the synthesis of di(thienyl)methanols.

The required starting materials, such as 5-methyl-2-thiophenecarboxaldehyde and the corresponding brominated thiophenes, are either commercially available or can be synthesized through established literature procedures. orgsyn.orgchemicalbook.comchemicalbook.comtandfonline.comchemicalbook.com

The following table summarizes representative yields for the synthesis of thienylmethanol derivatives using nucleophilic addition reactions.

NucleophileElectrophileProductYield (%)Reference
3-ThienyllithiumEthyl formateDi(3-thienyl)methanol88 researchgate.net
2-Thienylmagnesium bromideAldehydes (general)1-(2-thienyl)-carbinolsNot specified sigmaaldrich.comlookchem.com

Advanced Synthetic Approaches to Diarylmethanol Skeletons

In addition to the classical methods, several advanced synthetic strategies have been developed for the construction of diarylmethanol skeletons. These methods often offer advantages in terms of efficiency, functional group tolerance, and novel reactivity.

Electrochemical Carboxylation Methodologies for C-O Bond Cleavage

Electrochemical methods represent a green and efficient alternative to traditional chemical transformations. While typically used for oxidation and reduction reactions, electrochemistry can also be employed for bond cleavage. In the context of diarylmethanols, electrochemical reduction can induce the cleavage of the C(sp³)–O bond at the benzylic position. This has been demonstrated in the electrochemical carboxylation of diarylmethanols to form diarylacetic acids. Although this represents the reverse of the desired synthesis, it highlights the electrochemical reactivity of the C-O bond in these systems. This methodology has been shown to be effective for a range of diarylmethanols, including phenyl(thiophen-2-yl)methanol, which was converted to its corresponding acetic acid in 92% yield. This indicates the potential for electrochemical methods to be adapted for the synthesis of such compounds, possibly through a reductive coupling approach.

Metal-Mediated Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While traditionally used for the synthesis of biaryls, recent advancements have expanded their application to the synthesis of more complex scaffolds, including diarylmethanols.

A novel three-component reaction for the construction of diarylmethanol esters has been developed using a samarium/copper iodide (Sm/CuI) catalyst system. researchgate.netmdpi.com This one-pot strategy involves the direct functionalization of a halobenzene and an ester in N,N-dimethylformamide (DMF) under mild conditions. researchgate.netmdpi.com The reaction proceeds via a reductive coupling mechanism and has been shown to tolerate a variety of substituents. researchgate.netmdpi.com While a direct application to the synthesis of this compound has not been reported, this methodology presents an innovative approach for the construction of the diarylmethanol skeleton that could potentially be adapted for thienyl-containing substrates.

The following table presents data from the study on the samarium/copper-mediated synthesis of diarylmethanol esters. researchgate.net

HalobenzeneEsterProductYield (%)
IodobenzeneMethyl benzoateMethyl 2,2-diphenylacetate85
4-IodotolueneMethyl benzoateMethyl 2-phenyl-2-(p-tolyl)acetate82
4-IodoanisoleMethyl benzoateMethyl 2-(4-methoxyphenyl)-2-phenylacetate78
1-IodonaphthaleneMethyl benzoateMethyl 2-naphthalen-1-yl-2-phenylacetate80
Palladium-Catalyzed Cross-Coupling for Homobenzylic Boronates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. youtube.com The catalytic cycle typically involves three key steps: oxidative addition of a palladium(0) complex to an organic halide, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

While direct palladium-catalyzed coupling of homobenzylic boronates to thienyl halides is a specialized approach, the principles of Suzuki-Miyaura coupling are highly relevant for constructing the core structure of di-thienyl methanols. In a hypothetical application for a related scaffold, a homobenzylic boronate could be coupled with a halo-thiophene. More commonly, related cross-coupling reactions are used to assemble the diaryl ketone precursor, which is then reduced to the target methanol.

For instance, a Suzuki coupling could be envisioned between a thienylboronic acid and a halo-thienylcarbonyl compound. The versatility of palladium catalysis allows for the use of various boronic acids and organoboranes, which can be coupled with a range of aryl and heteroaryl halides and triflates. nih.gov The development of specialized ligands and reaction conditions, such as performing the catalysis in aqueous micellar solutions, has significantly expanded the scope and sustainability of these reactions, often allowing them to proceed at room temperature with very low catalyst loadings. youtube.com

The general mechanism for a Suzuki-type coupling relevant to this context is outlined below:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of a halothiophene.

Transmetalation: The organoboron compound (e.g., a thienylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This strategy is foundational for creating the carbon skeleton of molecules like this compound.

Regioselective Synthesis of Substituted Thienyl Moieties as Key Building Blocks

The construction of this compound necessitates the synthesis of two specific, differentially substituted thiophene rings: a 5-methyl-2-substituted thiophene and a 3-substituted thiophene. Achieving the correct substitution pattern (regiochemistry) is critical. Several methods are employed for the regioselective functionalization of the thiophene nucleus.

Directed ortho-metalation (DoM) is a powerful technique. A directing group on the thiophene ring guides deprotonation by a strong base (like an organolithium reagent) to an adjacent position. Subsequent quenching with an electrophile installs a substituent at a specific site. For example, starting with 3-bromothiophene, metalation can be directed to the 2- or 4-position depending on the reaction conditions and reagents.

Another key method is electrophilic substitution. The inherent electronic properties of a substituted thiophene ring direct incoming electrophiles to specific positions. For 3-methylthiophene (B123197), electrophilic attack predominantly occurs at the 2- and 5-positions. The ratio of these isomers can be controlled by the choice of electrophile and reaction conditions. For example, Vilsmeier-Haack formylation of 3-methylthiophene can be optimized to favor either the 2-formyl or 5-formyl product by tuning the steric bulk of the formylating reagent. researchgate.net

Cross-coupling reactions, such as Kumada and Suzuki couplings, are also instrumental in building substituted thiophenes. rsc.org These methods involve the reaction of a halothiophene with a Grignard reagent or a boronic acid in the presence of a palladium or nickel catalyst, allowing for the precise installation of alkyl or aryl groups. rsc.orgnih.gov

The following table summarizes various regioselective strategies for synthesizing substituted thiophenes, which serve as the essential building blocks.

Method Starting Material Reagents Product Key Feature Reference
Vilsmeier-Haack Formylation 3-MethylthiopheneN-formylpyrrolidine/POCl₃2-Formyl-3-methylthiopheneControl of regioselectivity through steric hindrance of the Vilsmeier reagent. researchgate.net
Directed Metalation-Magnesiation 2,5-DichlorothiopheneTMPMgCl·LiCl, then electrophile (e.g., MeI)3-Substituted-2,5-dichlorothiopheneStepwise functionalization of specific C-H bonds, enabling full substitution. nih.gov
Kumada-Tamao-Corriu Coupling 2-Bromo-3-hexylthiopheneiPrMgBr, then 1,4-dibromobenzene, Pd(PPh₃)₂Cl₂1,4-Bis(3-hexyl-2-thienyl)benzeneC-C bond formation at a specific halogenated position. rsc.org
Copper-Catalyzed Cross-Coupling 2-Substituted-4-bromomethylthiopheneGrignard Reagent (e.g., pentylmagnesium bromide), Cu(I) catalyst2-Substituted-4-pentylthiopheneSynthesis of 2,4-disubstituted thiophenes. tandfonline.com

Novel Synthetic Pathways Towards this compound Architectures

With the key substituted thienyl building blocks in hand, several synthetic routes can be employed to assemble the final this compound architecture. A highly effective and direct method involves the use of organometallic reagents.

One plausible pathway is the reaction of a lithiated thiophene with a thiophene aldehyde. For example, 2-bromo-5-methylthiophene (B1266114) can be treated with n-butyllithium at low temperatures (e.g., -78 °C) to generate 5-methyl-2-lithiothiophene via lithium-halogen exchange. This potent nucleophile can then react with 3-thiophenecarboxaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target molecule, this compound. An analogous strategy involves the reaction of 3-lithiothiophene (generated from 3-bromothiophene) with 5-methyl-2-thiophenecarboxaldehyde.

This approach is analogous to the reported synthesis of di(3-thienyl)methanol, which was prepared in high yield by reacting 3-lithiothiophene with ethyl formate. researchgate.net The use of an aldehyde instead of an ester as the electrophile provides a more direct route to the secondary alcohol.

Proposed Synthetic Pathway via Grignard Reaction:

Formation of Grignard Reagent: 3-Bromothiophene reacts with magnesium turnings in an etheral solvent (like THF or diethyl ether) to form 3-thienylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent is added to a solution of 5-methyl-2-thiophenecarboxaldehyde.

Workup: The reaction is quenched with an acidic aqueous solution (e.g., NH₄Cl) to protonate the magnesium alkoxide intermediate, affording the final product.

This pathway is highly convergent and relies on well-established, high-yielding reactions, making it a robust method for accessing the desired molecular architecture.

Stereoselective Synthesis and Chiral Resolution of this compound

The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer requires either a stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: The most common approach to enantiomerically enriched diaryl- or diheteroarylmethanols is the asymmetric reduction of the corresponding prochiral ketone, in this case, (5-methyl-2-thienyl)(3-thienyl)ketone. This ketone can be synthesized via Friedel-Crafts acylation or by the reaction of a thienyl organometallic reagent with a thienyl acyl chloride.

Several catalytic systems are known for highly enantioselective ketone reductions:

Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source (e.g., BH₃·SMe₂) to reduce the ketone with high enantioselectivity.

Noyori Asymmetric Hydrogenation: Employs ruthenium catalysts with chiral phosphine-amine ligands (e.g., BINAP/diamine complexes) and a hydrogen source (H₂ or a transfer agent like isopropanol (B130326) or formic acid) to achieve excellent enantiomeric excess.

Chiral Resolution: If the alcohol is prepared as a racemic mixture, the enantiomers can be separated in a process known as chiral resolution.

Diastereomeric Salt Formation: The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can often be separated by crystallization. Subsequent hydrolysis of the separated esters yields the individual enantiomers of the alcohol. The use of L-(-)-menthol as a chiral auxiliary to form diastereomeric esters that can be separated by chromatography is a well-established technique. nih.gov

Enzymatic Resolution: Certain enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic alcohol in a process called kinetic resolution. This leaves one enantiomer unreacted and the other as an ester, which can then be separated.

Preparative Chiral Chromatography: The racemic mixture can be directly separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). This method is often highly effective but can be more expensive for large-scale preparations.

The following table outlines potential methods for obtaining enantiomerically pure this compound.

Method Strategy Reagents/System Advantages
Asymmetric Reduction Stereoselective SynthesisCBS Catalyst + BoraneHigh enantioselectivity, catalytic method.
Asymmetric Transfer Hydrogenation Stereoselective SynthesisChiral Ru-catalyst + H-donorAvoids gaseous H₂, mild conditions.
Classical Resolution Chiral ResolutionL-(-)-Menthol or Chiral Acid + Racemic AlcoholForms separable diastereomers; cost-effective.
Enzymatic Resolution Chiral ResolutionLipase + Acyl DonorHigh enantioselectivity, green chemistry.
Chiral HPLC Chiral ResolutionChiral Stationary PhaseDirect separation, high purity.

Spectroscopic Characterization Techniques and Structural Elucidation of 5 Methyl 2 Thienyl 3 Thienyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 5-Methyl-2-thienyl-(3-thienyl)methanol is predicted to provide distinct signals for each proton, revealing crucial information about their electronic environment and connectivity. The spectrum would be characterized by signals from the two thiophene (B33073) rings, the methyl group, the methanolic proton, and the hydroxyl proton.

The protons on the 5-methyl-2-thienyl ring are expected to appear as two doublets in the aromatic region, corresponding to the protons at the C3 and C4 positions. The proton on the 3-thienyl ring will show more complex splitting patterns due to coupling with multiple neighboring protons. The methyl group attached to the first thiophene ring will present as a singlet, typically in the upfield region. The methanolic proton (CH-OH) will appear as a singlet, and its chemical shift can be influenced by hydrogen bonding. The hydroxyl (-OH) proton signal is also a singlet, often broad, and its position is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃ Note: These are predicted values based on known data for substituted thiophenes and related alcohols. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (CH₃)~2.5Singlet (s)
Thienyl (H3')~6.7Doublet (d)
Thienyl (H4')~6.9Doublet (d)
Thienyl (H2, H4, H5)~7.0-7.4Multiplet (m)
Methanol (B129727) (CH-OH)~5.8Singlet (s)
Hydroxyl (OH)Variable (e.g., ~2.0-4.0)Broad Singlet (br s)

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the total number of carbon atoms and identifying the nature of the carbon framework, including quaternary carbons that are invisible in ¹H NMR.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbons of the thienyl rings, the methyl carbon, and the methanolic carbon. The chemical shifts are influenced by the electronegativity of the sulfur atoms and the substitution pattern. The carbon bearing the hydroxyl group (C-OH) will appear in the aliphatic region characteristic of alcohols, while the thiophene ring carbons will resonate in the aromatic region. docbrown.info The methyl carbon will be found at a characteristic upfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on known data for substituted thiophenes. rsc.org Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methyl (CH₃)~15
Methanol (C-OH)~65-70
Thienyl Carbons~120-145
Quaternary Thienyl Carbons (C-S, C-C)~135-150

To definitively assign proton and carbon signals and to understand the molecule's three-dimensional structure, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons, confirming the connectivity within the individual thiophene rings. For instance, it would show a cross-peak between the H3' and H4' protons of the 5-methyl-2-thienyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between the rings and the methanol bridge, for example, by showing a correlation from the methanolic proton to the carbons of both thiophene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help determine the preferred conformation of the molecule in solution, such as the relative orientation of the two thiophene rings with respect to each other.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) in Molecular Fingerprinting

The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. primescholars.com Aromatic C-H stretching vibrations for the thiophene rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. nii.ac.jp

The C-O stretching vibration of the secondary alcohol would result in a strong band around 1050-1150 cm⁻¹. The thiophene ring itself gives rise to a series of characteristic bands, including C=C ring stretching vibrations in the 1300-1550 cm⁻¹ region and C-S stretching vibrations, which can be observed between 600-900 cm⁻¹. iosrjournals.org Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also help confirm the substitution pattern of the thiophene rings. nii.ac.jpiosrjournals.org

Table 3: Predicted Characteristic Vibrational Frequencies (FT-IR/Raman) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad (IR)
Aromatic C-H Stretch3050-3150Medium (IR, Raman)
Aliphatic C-H Stretch2850-2980Medium (IR, Raman)
Thiophene Ring C=C Stretch1300-1550Medium-Strong
C-O Stretch (Alcohol)1050-1150Strong (IR)
C-H Out-of-Plane Bending700-900Strong (IR)
C-S Stretch600-900Medium-Weak

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. For this compound (C₁₀H₁₀OS₂), the exact mass can be calculated and compared with the experimental value.

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which provides further structural evidence. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed through several characteristic pathways. A prominent fragment would be the loss of a hydroxyl radical (M-17) or a molecule of water (M-18). The most significant fragmentation pathway is often the cleavage of the bond between the methanolic carbon and the thiophene rings, leading to the formation of stable thienyl-containing cations. The base peak in the spectrum could correspond to the formation of a resonance-stabilized thienylmethylium cation. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. youtube.com

A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com It would confirm the connectivity of the atoms and reveal the molecule's conformation in the crystal lattice, including the dihedral angles between the planes of the two thiophene rings. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. nih.gov Though no crystal structure for this specific compound is publicly available, the technique remains the gold standard for absolute structural determination in the solid phase. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For the compound this compound, UV-Vis spectroscopy provides insights into the conjugated π-electron system of the thiophene rings. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The chromophore in this compound is the di(thienyl)methanol system. The two thiophene rings, linked by a methanol bridge, constitute a conjugated system. Thiophene itself typically exhibits a strong absorption band around 235 nm, which is attributed to π → π* electronic transitions. nii.ac.jp The presence of substituents on the thiophene rings, such as the methyl group and the second thienyl group, is expected to influence the position and intensity of these absorption bands.

The electronic spectrum of this compound is anticipated to be dominated by π → π* transitions originating from the conjugated di-thienyl framework. The methyl group, being an electron-donating group (auxochrome), is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted di(thienyl)methanol. This is due to the stabilization of the excited state through hyperconjugation.

Furthermore, the linkage of two thiophene rings, one at the 2-position and the other at the 3-position relative to the methanol carbon, creates a complex conjugated system. The extent of conjugation and, consequently, the energy of the electronic transitions are sensitive to the relative orientation of the two rings. Generally, increasing the extent of conjugation in a molecule leads to a red shift in the absorption spectrum. wiley.com Therefore, the connection of the two thiophene rings is expected to result in absorption at longer wavelengths compared to a single substituted thiophene ring.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected Value/RangeTransition TypeSolvent
λmax 1 240 - 260 nmπ → πEthanol (B145695)/Methanol
λmax 2 270 - 290 nmπ → πEthanol/Methanol

Note: The data in this table is predictive and based on the analysis of structurally similar thiophene compounds. Experimental verification is required for precise values.

The solvent in which the analysis is performed can also influence the position and shape of the absorption bands. Polar solvents, such as ethanol or methanol, can interact with the molecule's electronic ground and excited states, potentially leading to shifts in the absorption maxima. biorxiv.orgstarnacells.combiorxiv.orgresearchgate.net

Theoretical and Computational Investigations of 5 Methyl 2 Thienyl 3 Thienyl Methanol

Quantum Chemical Calculations for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, consequently, the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Conformation

Density Functional Theory (DFT) is a powerful and popular computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the ground-state properties of molecules like 5-Methyl-2-thienyl-(3-thienyl)methanol.

A typical DFT study would begin with a geometry optimization. This process computationally explores the potential energy surface of the molecule to find the lowest energy conformation, which corresponds to the most stable molecular structure. For this compound, this would involve determining the dihedral angles between the two thiophene (B33073) rings and the orientation of the methanol (B129727) and methyl groups. The B3LYP functional combined with a basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) is a common choice for such calculations, balancing accuracy and computational cost.

Upon achieving the optimized geometry, a wealth of ground-state electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

Parameter Bond/Angle Hypothetical Value (DFT/B3LYP/6-311+G(d,p))
Bond Length C-S (Thiophene Ring 1) 1.72 Å
Bond Length C-S (Thiophene Ring 2) 1.73 Å
Bond Length C-C (Inter-ring) 1.48 Å
Bond Length C-O (Methanol) 1.43 Å
Bond Angle C-S-C (Thiophene Ring 1) 92.5°
Bond Angle C-S-C (Thiophene Ring 2) 92.3°

Ab Initio Methods in Electronic Structure Calculation and Conformational Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can offer higher accuracy, especially for systems where electron correlation is critical.

For this compound, ab initio calculations would be invaluable for a detailed conformational analysis. By systematically rotating the bonds connecting the two thiophene rings and the methanol group, a potential energy surface can be mapped out. This would reveal the energy barriers between different conformers and confirm the global minimum energy structure found through DFT. Such studies are crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters. These theoretical spectra can be compared with experimental results to confirm the molecular structure and to aid in the assignment of spectral peaks.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard procedure to support experimental assignments. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT (e.g., B3LYP/6-311+G(d,p)).

The calculation is performed on the DFT-optimized geometry. The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ, in ppm) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects, often through a model like the Polarizable Continuum Model (PCM), can improve the accuracy of the predictions.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

Atom Predicted ¹³C Shift (ppm) Atom Predicted ¹H Shift (ppm)
C (Methanol) 60.5 H (Methanol-CH) 4.80
C (Methyl) 15.2 H (Methanol-OH) 2.50 (variable)
C2 (Ring 1) 140.1 H (Methyl) 2.55
C3 (Ring 1) 125.8 H3 (Ring 1) 6.85
C4 (Ring 1) 127.3 H4 (Ring 1) 7.10
C5 (Ring 1) 138.9 H2 (Ring 2) 7.20
C2 (Ring 2) 126.4 H4 (Ring 2) 7.15
C3 (Ring 2) 142.5 H5 (Ring 2) 7.30
C4 (Ring 2) 125.0

Simulation of Vibrational Spectra (FT-IR and Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum and bands in a Raman spectrum. These calculations are performed on the optimized geometry and involve computing the second derivatives of the energy with respect to the atomic positions to determine the force constants of the vibrational modes.

The resulting theoretical frequencies are often systematically higher than experimental values due to the approximations inherent in the models (e.g., the harmonic oscillator approximation). To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). The simulation provides not only the frequencies but also the IR intensities and Raman activities, allowing for the generation of a complete theoretical spectrum. This allows for the assignment of specific spectral bands to particular molecular motions, such as C-H stretches, C=C ring stretches, or C-S stretches.

UV-Vis Absorption Energy Calculations and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excited states of molecules. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculation provides the excitation energies (which can be converted to wavelengths, λ_max), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.).

For a molecule like this compound, which contains conjugated π-systems, the main absorptions in the UV-Vis spectrum would be due to π → π* transitions. TD-DFT calculations, performed on the optimized ground-state geometry, can predict the wavelengths of these transitions. Similar to NMR predictions, including a solvent model is important as the absorption maxima can be sensitive to the polarity of the solvent.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

Transition Calculated λ_max (nm) Oscillator Strength (f) Dominant Orbital Contribution
S₀ → S₁ 285 0.45 HOMO → LUMO
S₀ → S₂ 250 0.18 HOMO-1 → LUMO

Reaction Mechanism Modeling and Transition State Characterization of Derivatives

Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. For derivatives of this compound, this could involve studying reactions such as oxidation, electrophilic substitution, or polymerization. DFT calculations can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies.

For example, the synthesis of substituted 2,2′-bithiophenes and 2,2′:5′,2″-terthiophenes has been developed, and computational studies could be used to optimize these synthetic routes by understanding the underlying reaction mechanisms. acs.org However, no specific studies on the reaction mechanism modeling and transition state characterization of derivatives of this compound were found.

Intermolecular Interaction Studies, including Hydrogen Bonding Patterns

The intermolecular interactions in the solid state, particularly hydrogen bonding, play a crucial role in determining the crystal packing and, consequently, the material's properties. The methanol group in this compound is capable of acting as both a hydrogen bond donor and acceptor, suggesting that hydrogen bonding would be a significant intermolecular interaction in its condensed phase.

Computational studies can predict the most stable hydrogen bonding patterns and calculate the energies of these interactions. Studies on other thiophene derivatives have shown the importance of hydrogen bonding in their crystal structures. nih.gov A detailed computational analysis of this compound would involve identifying potential hydrogen bond donors and acceptors and exploring the possible supramolecular synthons. Without experimental or computational data, a definitive description of its hydrogen bonding patterns cannot be provided.

Chemical Reactivity and Derivatization of 5 Methyl 2 Thienyl 3 Thienyl Methanol

Chemical Transformations at the Methanol (B129727) Hydroxyl Group

The secondary hydroxyl group is a key functional handle in 5-Methyl-2-thienyl-(3-thienyl)methanol, allowing for a variety of chemical transformations that are fundamental in synthetic organic chemistry.

Oxidation Reactions Leading to Corresponding Carbonyl Compounds

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 5-methyl-2-thienyl-(3-thienyl)ketone, is a primary and highly useful transformation. This reaction can be achieved using a variety of oxidizing agents commonly employed for the conversion of secondary alcohols to ketones. The choice of reagent can be tailored based on the desired reaction conditions, such as scale, and the presence of other functional groups.

Commonly used reagents for this type of oxidation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their selectivity and mild reaction conditions. Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by a hindered base like triethylamine, is another effective method that avoids the use of heavy metals. A related approach is the Moffatt oxidation, which also employs an activated DMSO species. More modern and environmentally benign methods might involve catalytic systems, such as those based on ruthenium or copper with a co-oxidant like oxygen or a peroxide.

The resulting ketone, 5-methyl-2-thienyl-(3-thienyl)ketone, serves as a versatile intermediate for further synthetic elaborations, including nucleophilic additions to the carbonyl group and reactions at the alpha-positions.

Oxidation Reaction Typical Reagents Product
Oxidation of a secondary alcoholPyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), Swern Oxidation reagents (DMSO, oxalyl chloride, triethylamine), Moffatt Oxidation reagentsKetone

Nucleophilic Substitution and Esterification Reactions

The hydroxyl group of this compound can readily undergo nucleophilic substitution and esterification reactions. Esterification, in particular, is a common derivatization that can alter the molecule's physical and biological properties.

Fischer Esterification: This classic method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is typically driven to completion by removing water as it is formed.

Acylation with Acid Chlorides or Anhydrides: A more reactive and often higher-yielding approach to ester formation is the use of an acylating agent like an acid chloride or acid anhydride. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid).

Steglich Esterification: For more sensitive substrates, the Steglich esterification offers a mild method for forming ester bonds. This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a more soluble analog like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

These esterification reactions allow for the introduction of a wide variety of functional groups onto the molecule, which can be leveraged for further synthetic transformations or to modulate the compound's properties.

Esterification Method Key Reagents Byproducts
Fischer EsterificationCarboxylic acid, Strong acid catalyst (e.g., H₂SO₄)Water
AcylationAcid chloride or anhydride, Base (e.g., pyridine)HCl or Carboxylic acid
Steglich EsterificationCarboxylic acid, DCC or EDC, DMAPDicyclohexylurea (DCU) or corresponding urea

Reactivity Profiles of the Thiophene (B33073) Rings

The two thiophene rings in this compound are electron-rich aromatic systems and are susceptible to a range of reactions, most notably electrophilic aromatic substitution and metalation. The existing substituents—the methanol bridge and the methyl group—will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on Substituted Thiophenes

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, and substitution typically occurs at the C2 (or α) position. In this compound, both rings already have substituents.

For the 5-methyl-2-thienyl ring, the methyl group is an activating, ortho-, para-director. The most activated and sterically accessible position for electrophilic attack would be the C4 position. The C3 position is also activated but may be more sterically hindered.

For the 3-thienyl ring, the substituent is at the C3 position. The most likely positions for electrophilic substitution would be the C2 and C5 positions, which are analogous to the ortho and para positions in benzene, respectively.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms onto the thiophene rings.

Nitration: Employing a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.

Friedel-Crafts Acylation: Reacting the compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group. This reaction is particularly useful for creating new carbon-carbon bonds.

The precise conditions for these reactions would need to be carefully controlled to manage regioselectivity and avoid potential side reactions, such as polymerization, which can occur with highly activated thiophenes under strong acidic conditions.

Directed Metalation (e.g., Lithiation) and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a substituent on the ring directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate an adjacent (ortho) position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a new functional group with high precision.

In this compound, the hydroxyl group of the methanol bridge can act as a directing group. After deprotonation of the hydroxyl group with one equivalent of n-BuLi to form the lithium alkoxide, a second equivalent of base could potentially deprotonate one of the ortho positions on the thiophene rings. The C3 position of the 2-thienyl ring and the C2 or C4 positions of the 3-thienyl ring are potential sites for this directed lithiation.

Once the lithiated intermediate is formed, it can be reacted with a wide range of electrophiles, such as:

Carbon dioxide (CO₂): To introduce a carboxylic acid group.

Aldehydes or ketones: To form new secondary or tertiary alcohols.

Alkyl halides: To introduce alkyl chains.

N,N-Dimethylformamide (DMF): To introduce a formyl (aldehyde) group.

This methodology provides a highly versatile route to a wide array of derivatives that would be difficult to access through traditional electrophilic substitution methods.

Formation of Complex Molecular Architectures via Derivatization

The derivatization of this compound at both the methanol and thiophene functionalities opens up pathways to the synthesis of more complex molecular architectures. For instance, the ketone formed from oxidation can be a precursor to imines, oximes, or can undergo Wittig-type reactions to form alkenes.

Furthermore, the introduction of new functional groups via electrophilic substitution or directed metalation can serve as handles for cross-coupling reactions. For example, a halogenated derivative could participate in Suzuki, Stille, or Heck coupling reactions to form biaryl or more extended conjugated systems. A carboxylic acid derivative could be converted to an amide, linking the core structure to other molecular fragments.

These strategies allow for the systematic construction of larger, more complex molecules with tailored electronic and steric properties, which is of significant interest in the fields of materials science and medicinal chemistry. The strategic combination of reactions at the different reactive sites of this compound provides a powerful platform for the generation of a diverse library of novel compounds.

Condensation Reactions with Active Methylene (B1212753) Compounds

The hydroxyl group of this compound can be activated under acidic conditions to form a carbocation, which is stabilized by the adjacent thienyl groups. This electrophilic intermediate is susceptible to attack by nucleophiles, such as active methylene compounds (also known as CH-acids). These reactions, often variants of the Knoevenagel condensation, are a direct method for forming new carbon-carbon bonds and synthesizing extended π-conjugated systems. organic-chemistry.orgmasterorganicchemistry.com

Research has shown that related thienylmethanols readily undergo condensation with compounds containing an active methylene group, such as malononitrile (B47326) and ethyl cyanoacetate. These reactions are typically catalyzed by acids. For instance, the condensation of a similar substrate, (5-ethyl-2-thienyl)(3-thienyl)methanol, with these CH-acids proceeds efficiently, yielding the corresponding dicyanovinyl and cyanocarbethoxyvinyl derivatives. The process involves the acid-catalyzed elimination of water from the methanol to form a dithienyl-stabilized carbocation, which then reacts with the carbanion generated from the active methylene compound. semanticscholar.org

This reactivity is a cornerstone for synthesizing molecules with tailored electronic properties, as the resulting products often exhibit significant intramolecular charge transfer, a desirable characteristic for nonlinear optical materials and organic electronics.

Table 1: Representative Condensation Reactions with Active Methylene Compounds

Reactant 1 (Methanol Derivative) Reactant 2 (Active Methylene) Catalyst/Conditions Product Type
5-Alkyl-2-thienyl-(3-thienyl)methanol Malononitrile Acid catalyst 2-(dithienylmethylene)malononitrile derivative

This table illustrates the general reaction scheme based on the reactivity of similar thienylmethanols.

Wittig and Wittig-Horner Reactions for Olefin Formation

The Wittig and Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reactions are powerful methods for the synthesis of alkenes from carbonyl compounds. nih.govmasterorganicchemistry.com While this compound itself is not a direct substrate, its corresponding ketone, 5-Methyl-2-thienyl-(3-thienyl)ketone (obtainable via oxidation of the alcohol), is an ideal precursor for these olefinations. mdpi.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgudel.edu For the ketone derived from the title compound, this would lead to the formation of a 1,1-di(thienyl)alkene derivative. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, culminating in the formation of the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

The Wittig-Horner reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium (B103445) ylides. harvard.eduorganic-chemistry.org This reaction is particularly effective for reacting with sterically hindered ketones and often shows excellent E-selectivity in the resulting alkene. organic-chemistry.org The use of phosphonate esters in the Wittig-Horner reaction also offers the practical advantage that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture. organic-chemistry.org These reactions are crucial for synthesizing complex, multi-substituted olefins containing the dithienyl motif. nih.govnih.govresearchgate.net

Table 2: Comparison of Wittig and Wittig-Horner Reactions for Olefin Formation

Feature Wittig Reaction Wittig-Horner Reaction
Reagent Phosphonium ylide (e.g., from Ph₃P) Phosphonate carbanion (e.g., from (EtO)₂P(O)CH₂R)
Reactivity Generally good; can be slow with hindered ketones. mdpi.com More nucleophilic; effective with hindered ketones. harvard.edu
Stereoselectivity Varies; unstabilized ylides favor Z-alkenes, stabilized ylides favor E-alkenes. organic-chemistry.org Typically provides high E-selectivity. organic-chemistry.org

| Byproduct | Triphenylphosphine oxide (often difficult to separate). | Water-soluble phosphate ester (easy to remove). organic-chemistry.org |

This table outlines the general characteristics of these reactions as they would apply to the ketone derived from this compound.

Photochemical Transformations and Photochromism of Thiophene Derivatives

The dithienyl structure at the core of this compound is a key component of a well-studied class of photochromic molecules known as diarylethenes. nih.govresearchgate.net Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. nih.gov Diarylethenes containing thiophene rings are celebrated for their thermal stability and high fatigue resistance, making them prime candidates for applications in optical memory and molecular switches. researchgate.netnih.gov

The fundamental photochemical transformation for these molecules is a reversible 6π-electrocyclization reaction. acs.org Upon irradiation with ultraviolet (UV) light, the "open-ring" isomer (like the parent structure of the title compound, if part of a larger cyclic system) undergoes a ring-closing reaction to form a "closed-ring" isomer. nih.gov This closed form has a more extended π-conjugated system, causing its absorption spectrum to shift to longer wavelengths, often resulting in a visible color change. nih.govnih.gov The process can be reversed by irradiating the closed isomer with visible light, which induces a cycloreversion (ring-opening) reaction, regenerating the original open form. acs.orgnih.gov

The efficiency (quantum yield) and specific wavelengths required for these transformations are highly dependent on the substituents on the thiophene rings and the nature of the bridge connecting them. acs.orgacs.org Theoretical studies have shown that even subtle changes, such as asymmetric substitution, can influence the energy barriers and efficiency of the photocyclization and photoreversion processes. nih.govacs.org This tunability is a key area of research, allowing for the design of molecular switches that respond to specific light stimuli. acs.orgrsc.orgrsc.org

Ring-Opening and Ring-Closure Reactions Involving Thiophene Rings

Beyond the photochemical cyclization of diarylethene systems, the thiophene rings themselves can participate in distinct ring-opening and ring-closure reactions, often under different chemical conditions.

Ring-Opening Reactions: The thiophene ring, while aromatic and generally stable, can be induced to open. wikipedia.org One method involves the oxidation of the sulfur atom to a thiophene-1,1-dioxide. This transformation disrupts the aromaticity of the ring, turning it into a highly reactive diene that can undergo subsequent reactions, including ring-opening upon reaction with various nucleophiles, often accompanied by the extrusion of sulfur dioxide. tandfonline.com Other specialized ring-opening reactions have been observed where the thiophene ring is attacked by a strong nucleophile, leading to cleavage of a carbon-sulfur bond. rsc.org These reactions fundamentally alter the heterocyclic core and provide pathways to linear, sulfur-containing structures or different ring systems.

Ring-Closure Reactions: Conversely, thiophene rings can be formed from appropriate acyclic precursors. The classical Paal-Knorr thiophene synthesis, involving the reaction of a 1,4-dicarbonyl compound with a sulfidizing agent, is a fundamental example. wikipedia.org More modern methods describe the synthesis of substituted thiophenes through the cyclization of functionalized alkynols with elemental sulfur. acs.org These reactions often proceed through radical mechanisms, such as the generation of a trisulfur (B1217805) radical anion (S₃•⁻) which initiates the cyclization process. acs.org While not a reaction of the title compound, these synthetic routes are crucial for creating the very thiophene building blocks that constitute it. The photochemical ring-closure discussed in section 5.4 is a distinct, reversible electrocyclic reaction that preserves the thiophene rings within a larger molecular framework. researchgate.netnih.govacs.orgacs.org

Molecular Structure Activity Relationship Sar Studies on 5 Methyl 2 Thienyl 3 Thienyl Methanol and Its Analogs

Influence of Substituents on Molecular Conformation and Electronic Distribution

The introduction of substituents to the thiophene (B33073) rings of a parent scaffold like 5-Methyl-2-thienyl-(3-thienyl)methanol can profoundly impact its three-dimensional shape (conformation) and the distribution of electrons within the molecule. These changes, in turn, dictate the molecule's ability to interact with biological targets.

The methyl group at the 5-position of the first thienyl ring is an electron-donating group. This seemingly simple addition can alter the electronic properties of the thiophene ring, potentially influencing its interaction with electron-deficient regions of a biological target. Furthermore, the presence of substituents can create steric hindrance, which may favor or disfavor certain binding conformations. For instance, in related thienopyridine derivatives, the nature and position of substituents have been shown to be critical for their antibacterial activity. researchgate.net It was observed that electron-withdrawing groups, such as a p-bromophenyl group, could decrease activity, suggesting that the electronic nature of the substituent is a key determinant of the biological response. researchgate.net

The interplay between the substituents and the thiophene core can also lead to the formation of intramolecular hydrogen bonds, which can rigidify the molecular structure. In studies of methyl-3-aminothiophene-2-carboxylate, an intramolecular N–H⋯O hydrogen bond was observed, which locked the conformation of the molecule. mdpi.com While this compound lacks the necessary functional groups for such strong intramolecular hydrogen bonding, the principle that substituents can enforce a specific conformation remains relevant.

The electronic distribution across the molecule, represented by the electrostatic potential (ESP), is a key factor in molecular recognition. The ESP is influenced by all atoms within the molecule and their relative arrangement. The introduction of different substituents would modulate the ESP, potentially enhancing or diminishing the electrostatic complementarity with a target binding site.

A hypothetical data table illustrating the potential effects of different substituents on the electronic properties of a generic thienyl-methanol core is presented below. This table is based on established principles of physical organic chemistry.

Substituent at 5-positionElectronic EffectExpected Impact on Electron Density of Thienyl Ring
-CH3 (Methyl)Electron-donating (inductive)Increase
-Cl (Chloro)Electron-withdrawing (inductive), weak electron-donating (resonance)Decrease
-NO2 (Nitro)Strong electron-withdrawing (inductive and resonance)Significant decrease
-OCH3 (Methoxy)Electron-donating (resonance), weak electron-withdrawing (inductive)Increase

Positional Isomerism and Stereochemical Effects on Molecular Interactions

Positional isomerism, which refers to the different possible locations of the methyl group and the linkage between the two thienyl rings, would be expected to have a profound impact on activity. For example, moving the methyl group from the 5-position to the 4-position on the 2-thienyl ring would alter the steric profile of the molecule and could influence its preferred conformation. Similarly, a 2-thienyl-(2-thienyl)methanol or a 3-thienyl-(3-thienyl)methanol isomer would present a different three-dimensional arrangement of the heterocyclic rings, likely leading to different biological activities.

The central carbon of the methanol (B129727) bridge in this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S forms). These enantiomers are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all.

The following table illustrates how positional isomerism and stereoisomerism could theoretically impact the biological activity profile of this compound.

Isomer/StereoisomerStructural DifferencePotential Impact on Biological Activity
4-Methyl-2-thienyl-(3-thienyl)methanolMethyl group at position 4 instead of 5Altered steric hindrance near the methanol bridge, potentially affecting binding orientation.
5-Methyl-2-thienyl-(2-thienyl)methanolSecond thiophene ring attached at position 2Different overall molecular shape and relative orientation of the two rings.
(R)-5-Methyl-2-thienyl-(3-thienyl)methanolSpecific three-dimensional arrangement at the chiral centerMay exhibit higher affinity for a specific biological target compared to the S-enantiomer.
(S)-5-Methyl-2-thienyl-(3-thienyl)methanolOpposite three-dimensional arrangement at the chiral centerMay exhibit lower affinity or a different activity profile compared to the R-enantiomer.

Computational Approaches to Molecular Design and Optimization for Specific Interaction Profiles

Computational chemistry offers a powerful toolkit for the rational design and optimization of analogs of this compound to achieve specific interaction profiles with biological targets. These methods can be used to predict how changes in the molecular structure will affect its properties and binding affinity, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For analogs of this compound, docking studies could be used to screen a virtual library of related compounds against a known biological target. The results, often presented as a binding affinity score, can help prioritize which analogs are most likely to be active and should be synthesized for further testing. researchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between a ligand and its target. researchgate.net An MD simulation would model the movement of the this compound analog within the binding site of a protein over time, providing insights into the stability of the complex and the key interactions that maintain binding. This can reveal subtle conformational changes in both the ligand and the protein upon binding.

Quantum mechanics (QM) calculations can be employed to accurately determine the electronic properties of the designed analogs, such as the electrostatic potential and molecular orbital energies. mdpi.com This information is crucial for understanding and optimizing interactions that are sensitive to the electronic nature of the ligand, such as pi-pi stacking and hydrogen bonding.

The general workflow for the computational design of novel analogs based on the this compound scaffold is outlined in the table below.

Computational MethodApplication in Drug DesignInformation Gained
Molecular Docking Virtual screening of analog libraries against a target protein.Predicted binding mode, binding affinity scores. researchgate.net
Molecular Dynamics (MD) Simulation Assessing the stability of the ligand-protein complex.Dynamic behavior of the ligand in the binding site, identification of key stable interactions. researchgate.net
Quantum Mechanics (QM) Calculations Calculating electronic properties of designed analogs.Electrostatic potential maps, orbital energies, charge distribution. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Building mathematical models to correlate chemical structure with biological activity.Predictive models for the activity of unsynthesized compounds.

By integrating these computational approaches, it is possible to systematically explore the chemical space around the this compound core, leading to the design of optimized analogs with enhanced potency and selectivity for a desired biological target.

Applications of 5 Methyl 2 Thienyl 3 Thienyl Methanol in Advanced Materials and Organic Synthesis

Role as Versatile Synthetic Intermediates for Complex Molecules

While direct studies detailing the use of 5-Methyl-2-thienyl-(3-thienyl)methanol as a synthetic intermediate are limited, its structure is inherently suited for this purpose. The hydroxyl group can be readily converted into a variety of other functional groups or used as a handle for coupling reactions.

Key Reactive Features:

Hydroxyl Group: The methanol (B129727) moiety can be oxidized to an aldehyde or carboxylic acid, providing entry into a wide range of subsequent reactions. It can also be converted to a leaving group (e.g., tosylate) or replaced with a halogen to facilitate nucleophilic substitution.

Thiophene (B33073) Rings: The thiophene rings can undergo electrophilic substitution, allowing for the introduction of additional functional groups. The sulfur atom also presents opportunities for specific chemical modifications.

Asymmetric Synthesis: The carbon atom bearing the hydroxyl group is a stereocenter, meaning that enantiomerically pure versions of this alcohol could serve as valuable chiral building blocks for the synthesis of complex, stereospecific molecules.

The synthesis of related di(3-thienyl)methanol has been reported, highlighting the accessibility of such structures and their potential as precursors for more complex molecules. The reactivity of the methanol group in such compounds is a key feature for their utility as synthetic intermediates.

Integration into Functional Polymeric Systems (e.g., Conductive Polymers)

Thiophene-based polymers, particularly polythiophenes, are a cornerstone of organic electronics due to their conductivity and stability. Although polymers derived specifically from this compound are not documented, the compound is an ideal candidate for incorporation into such systems.

The methanol group can serve as a point of attachment for polymerizable groups, or it could be used to modify the properties of a pre-formed polymer. For example, it could be grafted onto a polymer backbone to enhance solubility or to introduce specific functionalities.

The electronic properties of polythiophenes can be tuned by the introduction of various substituents. The methyl group on one of the thiophene rings in this compound would be expected to influence the electronic properties of any resulting polymer, potentially affecting its conductivity, band gap, and processability. Research on polythiophene derivatives has shown that even small changes to the molecular structure can have a significant impact on the material's performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Table 1: Potential Polymerization Strategies

Polymerization Method Role of this compound Potential Application
Electropolymerization Monomer unit Conductive films, sensors
Grafting onto existing polymers Side-chain functionalization Modified polymer properties

Application in Optical and Electro-Optical Materials

Bithienyl and polythiophene derivatives are known for their interesting photophysical properties, including fluorescence, which makes them suitable for use in optical and electro-optical materials. nih.gov The extended π-conjugated system across the two thiophene rings in this compound suggests that this compound and its derivatives could exhibit useful optical characteristics.

Studies on other thienyl derivatives have demonstrated their potential in devices such as OLEDs, where they can function as light-emitting layers or charge-transporting materials. sigmaaldrich.comrsc.org The specific substitution pattern and the presence of the methyl group on the thiophene ring would be expected to modulate the emission and absorption wavelengths of the material. The influence of solvent on the fluorescence of similar 5-acyl-2,2′-bithienyls has been studied, revealing that the emission properties are linked to a charge-transfer excited state. nih.gov

Table 2: Comparison of Related Thienyl Compounds in Optical Applications

Compound Type Application Key Optical Property Reference
Thienyl-appended porphyrins Energy transfer systems Red-shifted absorption nih.gov
Thienyl derivatives of pyrene OLEDs Electroluminescence sigmaaldrich.comrsc.org

Use in Dye Synthesis and Related Photoactive Materials

The chromophoric nature of the bithienyl system makes this compound a potential precursor for the synthesis of novel dyes. The hydroxyl group provides a convenient attachment point for auxochromic groups or for linking the chromophore to a substrate.

Thienyl-containing dyes have been investigated for applications such as dye-sensitized solar cells (DSSCs). nih.gov In these devices, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. The efficiency of this process is highly dependent on the chemical structure of the dye. The specific electronic properties imparted by the 5-methyl-2-thienyl and 3-thienyl groups could lead to dyes with tailored absorption spectra and electrochemical properties.

Furthermore, some bithienyl derivatives have been identified as singlet oxygen photosensitizers, indicating potential bioactivity and applications in photodynamic therapy.

Development as Building Blocks for Novel Chemical Scaffolds

A molecular scaffold is a core structure from which a variety of derivatives can be synthesized. The rigid, well-defined geometry of the bithienyl unit in this compound, combined with the reactive methanol handle, makes it an excellent candidate for the development of novel chemical scaffolds.

These scaffolds can be used to create libraries of compounds for drug discovery or to construct complex, multifunctional molecules for materials science applications. For instance, the methanol group could be used to link the bithienyl unit to other functional moieties, such as pharmacophores, catalysts, or other photoactive groups. The ability to build upon this core structure in a controlled manner is a key aspect of modern synthetic chemistry. Research into novel scaffolds based on other heterocyclic systems, such as bis-thiazoles, demonstrates the power of this molecular hybridization approach.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-thienyl-(3-thienyl)methanol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiophene derivatives. For example, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) between halogenated thiophene precursors and methyl-substituted thienylmethanol intermediates are common. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and base selection (K₂CO₃ or NaH) to improve yields .
  • Characterization : Post-synthesis, confirm structure via NMR (¹H/¹³C), FT-IR (hydroxyl stretch at ~3200–3400 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Refer to safety data sheets (SDS) for analogous thiophene alcohols. Key precautions include:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Immediate decontamination with soap/water for spills .
    • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
  • Spectroscopy : FT-IR to verify functional groups (e.g., –OH, thiophene C–S bonds) and UV-Vis for conjugation analysis (π→π* transitions at ~260–280 nm) .
  • Elemental Analysis : Confirm C, H, S, and O composition (±0.3% deviation) .

Advanced Research Questions

Q. How does this compound exhibit antitumor activity, and what experimental models validate its efficacy?

  • Mechanistic Insight : The compound induces apoptosis in cancer cells (e.g., T98G glioblastoma) via mitochondrial pathway activation, evidenced by caspase-3/9 upregulation. Its planar structure may intercalate DNA or inhibit topoisomerases .
  • In Vitro Models : Use MTT assays (IC₅₀ values) and clonogenic survival tests. For example, doses >20 µg/mL show significant cytotoxicity in T98G cells, while sparing normal HEK cells .

Q. What strategies resolve contradictions in reported cytotoxicity data across different cell lines?

  • Approach :

Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 48–72 hr exposure).

Cell Line Profiling : Compare metabolic activity (e.g., ATP levels via luminescence) in cancer vs. normal cells.

Mechanistic Studies : Use RNA-seq to identify differential gene expression (e.g., p53, Bcl-2) linked to cell death .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Key Modifications :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) on thiophene rings to enhance DNA binding.
  • Steric Considerations : Replace the methanol group with bulkier substituents (e.g., benzyl) to improve lipophilicity and blood-brain barrier penetration .
    • Validation : Test derivatives in kinase inhibition assays (e.g., EGFR, VEGFR) and tumor xenograft models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak AD-H) or asymmetric catalysis (e.g., BINAP ligands) to isolate enantiomers.
  • Process Optimization : Implement continuous flow reactors to enhance reproducibility and reduce racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.